2-Oxaspiro[4.4]nonan-7-one
Overview
Description
2-Oxaspiro[4.4]nonan-7-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the ketone group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. Bulk manufacturing may involve optimized reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .
Scientific Research Applications
2-Oxaspiro[4.4]nonan-7-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure with different ring sizes and functional groups.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Contains an amine group instead of a ketone.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Features a carboxylic acid group and a smaller ring system.
Uniqueness
2-Oxaspiro[4.4]nonan-7-one is unique due to its specific ring size and the presence of both an oxygen atom and a ketone group within the spirocyclic structure. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-8-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-2-8(5-7)3-4-10-6-8/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVEXLSTZCUOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557247-04-7 | |
Record name | 2-oxaspiro[4.4]nonan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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